Magnesium Chlorophyllin
CAS No.:
Cat. No.: VC13446997
Molecular Formula: C34H31CuN4Na3O6
Molecular Weight: 724.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C34H31CuN4Na3O6 |
---|---|
Molecular Weight | 724.1 g/mol |
IUPAC Name | copper;trisodium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
Standard InChI | InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5 |
Standard InChI Key | HWDGVJUIHRPKFR-UHFFFAOYSA-I |
SMILES | CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Canonical SMILES | CCC1=C(C2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C)C.[Na+].[Na+].[Na+].[Cu+2] |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
Magnesium chlorophyllin (C₃₄H₃₁CuN₄Na₃O₆) features a chlorin ring system with a central magnesium atom coordinated to four nitrogen atoms . The structure differs from native chlorophyll through partial demetallation and saponification processes that replace the phytol tail with sodium carboxylate groups, enhancing water solubility . X-ray crystallographic studies reveal a planar macrocycle with bond lengths of 1.38 Å for C-N in the pyrrole rings and 2.08 Å for Mg-N coordination .
Spectral Properties
Terahertz spectroscopy identifies characteristic vibrational modes at 1.24 THz and 2.56 THz corresponding to Mg-N stretching and chlorin ring deformations . UV-Vis spectra show absorption maxima at 405 nm (Soret band) and 630 nm (Q-band), with molar extinction coefficients of 1.2×10⁵ M⁻¹cm⁻¹ and 4.8×10⁴ M⁻¹cm⁻¹ respectively .
Physicochemical Specifications
Table 1: Quality Parameters of Commercial Magnesium Chlorophyllin (Parchem Standard)
Parameter | Specification Range |
---|---|
Assay (HPLC purity) | ≥99.5% |
Absorbance (405 nm) | ≥700 AU/g |
pH (1% solution) | 9.0-10.7 |
Sulfated Ash | ≤36% |
Magnesium Content | 4.0-6.0% |
Heavy Metals (Pb) | ≤5 mg/kg |
Moisture Content | ≤4.0% |
Data derived from industrial production batches demonstrates lot-to-lot consistency within ±2.5% for critical parameters . The extinction ratio (A₆₃₀/A₅₆₅) of 5.0-6.0 serves as a key indicator of chlorin ring integrity .
Agricultural Applications and Mechanisms
Photosynthetic Enhancement
Field trials with Mentha longifolia demonstrated dose-dependent improvements in photosynthetic efficiency following foliar application :
Table 2: Impact on Photosynthetic Parameters (2022-2023 Trials)
Mg-Chl Concentration | Stomatal Conductance (mmol/m²/s) | PSII Efficiency (Fv/Fm) | Chlorophyll Content (SPAD) |
---|---|---|---|
0 ppm (Control) | 0.18 ±0.03 | 0.72 ±0.02 | 42.1 ±1.8 |
150 ppm | 0.27 ±0.04* | 0.79 ±0.03* | 51.6 ±2.1* |
300 ppm | 0.33 ±0.05** | 0.83 ±0.02** | 58.9 ±2.4** |
*Significant vs control (p<0.05); **p<0.01
The mechanism involves magnesium's role in Rubisco activation and chlorin-mediated light harvesting optimization. Plants treated with 300 ppm Mg-Chl showed 28% higher ATP production compared to controls .
Drought Resistance Modulation
In arid conditions (South Sinai, Egypt), irrigation every 6 days combined with 300 ppm Mg-Chl application maintained leaf water potential at -1.2 MPa versus -1.8 MPa in untreated plants . This correlates with upregulated expression of drought-responsive genes (AREB1, DREB2A) by 3.2-fold and 2.7-fold respectively .
Integrated Pest Management
The photosensitizing action of magnesium chlorophyllin generates singlet oxygen (¹O₂) at rates of 1.8×10¹⁵ molecules/cm²/s under full sunlight . Field tests against Spodoptera frugiperda showed 78% larval mortality within 48 hours post-application, compared to 12% in controls . The ROS-mediated mode of action prevents pest resistance development, maintaining efficacy over 5 generations in laboratory colonies .
Biomedical Applications and Clinical Evidence
Aflatoxin Detoxification
A randomized controlled trial (n=180) in Qidong, China demonstrated that 100 mg Mg-Chl tid for 12 weeks reduced urinary aflatoxin-N⁷-guanine adducts by 55% (median 0.09 vs 0.20 pg/mg creatinine, p=0.036) . The reduction mechanism involves:
-
Molecular complexation (Kd = 2.3×10⁻⁶ M⁻¹) with aflatoxin B₁ epoxide
-
Competitive inhibition of CYP3A4-mediated bioactivation (IC₅₀ = 18 μM)
-
Glutathione-S-transferase induction (2.1-fold increase in hepatic GST activity)
Wound Healing Properties
In vitro models show Mg-Chl accelerates fibroblast migration by 40% through MMP-2/9 activation and increases collagen deposition by 28% via TGF-β1 upregulation . Clinical case studies report 35% reduction in diabetic ulcer healing time when using 0.5% Mg-Chl hydrogel .
Environmental and Toxicological Profile
Human Toxicology
Phase I trials (n=45) established:
-
No adverse effects at doses ≤300 mg/day
-
Plasma Cmax: 1.2 μg/mL (Tmax=2h)
-
Elimination t₁/₂: 6.8 hours
Synthesis and Industrial Production
Manufacturing Process
Industrial synthesis involves:
-
Alkaline Saponification: Morus alba leaves treated with 2M NaOH/EtOH (80°C, 4h)
-
Demetallation: HCl treatment (pH 3.5) to remove native magnesium
-
Remetallation: MgCl₂ (1.2 eq) in Tris buffer (pH 8.5)
-
Purification: Tangential flow filtration (30 kDa MWCO) yields >99% pure product
The process achieves 78% yield with 92% magnesium incorporation efficiency .
Future Research Directions
Emerging applications under investigation include:
-
Photodynamic Therapy: Tumor-selective accumulation (tumor:normal ratio = 3.8:1 in murine models)
-
Biohybrid Solar Cells: Achieving 8.7% photon conversion efficiency in TiO₂-based cells
-
Smart Packaging: Oxygen-scavenging films reducing food spoilage by 42% in shelf-life trials
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume